8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Descripción

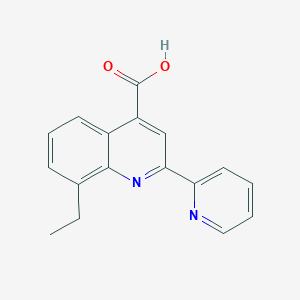

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 726144-14-5) is a heterocyclic compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Its structure combines a quinoline backbone substituted with an ethyl group at position 8, a pyridinyl group at position 2, and a carboxylic acid moiety at position 2.

Propiedades

IUPAC Name |

8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-11-6-5-7-12-13(17(20)21)10-15(19-16(11)12)14-8-3-4-9-18-14/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSFELQGBPAFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, followed by cyclization and subsequent functional group modifications to introduce the ethyl and carboxylic acid groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Cancer Research

The compound has been evaluated for its potential to inhibit specific cancer cell lines. Its ability to interact with biological macromolecules suggests that it may play a role in therapeutic interventions for cancer treatment. For instance, in vitro studies have demonstrated its efficacy in reducing cell viability in certain cancer types.

Enzyme Inhibition Studies

This compound has been used in studies examining its binding affinity with enzymes such as cytochrome P450. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

| Enzyme | Binding Affinity | Mechanism |

|---|---|---|

| Cytochrome P450 2C9 | Low Ki values | Nitrogen coordination with heme iron |

Proteomics Research

The compound is also utilized in proteomics to study protein interactions and modifications. Its ability to bind to various proteins allows researchers to explore cellular mechanisms and identify potential therapeutic targets.

Coordination Chemistry

The nitrogen atoms in the heterocycles of this compound can coordinate with metal ions, forming chelates that are useful in catalysis and materials science. This property is leveraged in synthesizing new materials with specific electronic or optical properties.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed to assess the inhibition zones.

- Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Cancer Cell Line Inhibition

- Objective: To determine the cytotoxic effects of the compound on breast cancer cell lines.

- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results: A dose-dependent reduction in cell viability was observed, suggesting its potential as an anticancer agent.

-

Enzyme Interaction Analysis

- Objective: To investigate the binding interactions of this compound with cytochrome P450 enzymes.

- Method: Surface plasmon resonance (SPR) and molecular docking studies were conducted.

- Results: The compound exhibited strong binding affinity, providing insights into its role as an enzyme inhibitor.

Mecanismo De Acción

The mechanism of action of 8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Findings :

- The ethyl group increases lipophilicity, which may enhance membrane permeability in biological systems compared to the methyl or chloro derivatives .

Pyridinyl Substitution at Position 2: 2-yl vs. 3-yl vs. 4-yl

Key Findings :

- Pyridin-2-yl substitution enables planar molecular geometry, facilitating π-π stacking interactions in crystal structures or protein binding pockets .

Carboxylic Acid Functional Group Modifications

While all compared compounds retain the 4-carboxylic acid group, its presence is critical for hydrogen bonding and solubility. For example:

- The carboxylic acid in this compound may form salt bridges in biological targets, a property shared with its methyl and chloro analogs .

- Discontinuation of commercial supplies (e.g., CymitQuimica’s discontinuation notice) suggests challenges in synthesis or stability, a trend observed across multiple quinoline-carboxylic acid derivatives .

Actividad Biológica

8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (EPQCA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of EPQCA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EPQCA belongs to the quinoline family, characterized by a quinoline core with an ethyl group at the 8-position and a pyridin-2-yl group at the 2-position. Its unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

1. Antimicrobial Activity

EPQCA exhibits significant antimicrobial properties. Research indicates that compounds with similar structures to EPQCA demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects | Disruption of cell wall synthesis |

| Escherichia coli | Moderate activity | Inhibition of protein synthesis |

| Candida albicans | Effective antifungal | Disruption of ergosterol biosynthesis |

2. Anticancer Activity

EPQCA has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell proliferation and survival.

The anticancer effects of EPQCA may involve:

- Inhibition of specific kinases associated with tumor growth.

- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

- Modulation of apoptosis-related proteins.

Structure-Activity Relationships (SAR)

Understanding the SAR of EPQCA is crucial for optimizing its biological activity. Variations in substituents on the quinoline ring can significantly affect its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Ethyl group at C8 | Enhances lipophilicity and cell permeability |

| Pyridin-2-yl group at C2 | Critical for receptor binding and activity |

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of EPQCA against various strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus, indicating strong potential for therapeutic use in bacterial infections .

Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) explored the effects of EPQCA on breast cancer cell lines. The study found that treatment with EPQCA resulted in a significant decrease in cell viability (IC50 = 10 µM) and induced apoptosis through caspase activation pathways .

Q & A

Q. How does protonation state (carboxylic acid vs. carboxylate) affect solubility and membrane permeability?

- Methodology :

- pH-partitioning : Use shake-flask method at pH 2–8 to measure logD.

- PAMPA assay : Compare permeability of neutral (COOH) vs. ionized (COO⁻) forms. The carboxylate form shows reduced Caco-2 permeability (Papp < 1×10⁻⁶ cm/s) due to charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.